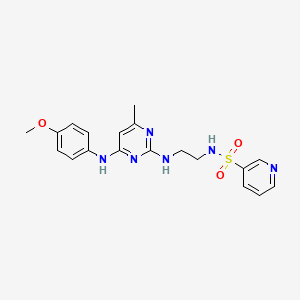

N-(2-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)ethyl)pyridine-3-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

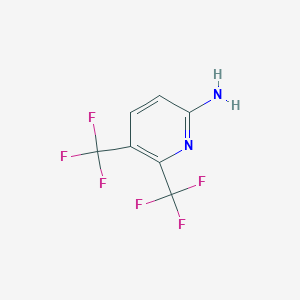

This compound is a complex organic molecule that contains several functional groups and structural features common in medicinal chemistry. It has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a sulfonamide group, which is often found in antibiotics . The methoxyphenyl group attached to the pyrimidine ring could potentially contribute to the compound’s lipophilicity and ability to interact with biological targets.

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present. For example, the amino groups might be involved in acid-base reactions, while the sulfonamide could potentially undergo hydrolysis under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, solubility, and stability would be influenced by the compound’s molecular structure. For example, the presence of polar and nonpolar groups could impact its solubility in different solvents .Applications De Recherche Scientifique

Antiviral Activity

The compound’s structural features make it a potential candidate for antiviral drug development. Researchers have explored its inhibitory effects against specific viral strains, including HIV-1 and HIV-2. By targeting critical viral enzymes or proteins, this compound may help combat viral infections .

Cancer Therapy

Given its sulfonamide moiety, this compound could play a role in cancer treatment. Sulfonamides have been investigated as inhibitors of carbonic anhydrase enzymes, which are essential for tumor growth and metastasis. Further studies are needed to assess its efficacy in specific cancer types .

Supramolecular Chemistry

The crystal structures of this compound reveal interesting intermolecular interactions. Researchers have studied its hydrogen bonding patterns and secondary interactions. Such insights contribute to the field of supramolecular chemistry, aiding in the design of functional materials and molecular assemblies .

Azo Dye Synthesis

As a starting material, this compound can participate in azo dye synthesis. Azo dyes find applications in textiles, printing, and coloring agents. Understanding its reactivity and selectivity in dye formation is crucial for industrial processes .

Pharmaceutical Intermediates

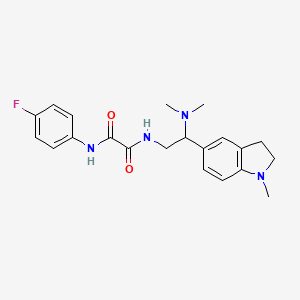

Secondary amines like this compound serve as building blocks for pharmaceuticals. They feature prominently in the synthesis of antidepressants, analgesics, and other therapeutic agents. Researchers explore their pharmacological properties and potential clinical applications .

Materials Science

The unique combination of aromatic rings, sulfonamide, and pyrimidine motifs makes this compound interesting for materials science. It could be incorporated into polymers, sensors, or catalysts. Investigating its properties and interactions with other materials is essential for advancing this field .

Mécanisme D'action

Target of Action

Similar compounds have been studied for their antimalarial activity, with falcipain-2, a cysteine protease of the malaria parasite plasmodium falciparum, being a potential target .

Biochemical Pathways

Based on the potential antimalarial activity, it may interfere with the life cycle of the plasmodium parasite, disrupting processes such as hemoglobin degradation, which is crucial for the parasite’s survival .

Action Environment

The environment can significantly influence the action, efficacy, and stability of a compound Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interaction with its target.

This compound represents a potential starting point for future drug discovery programs .

Safety and Hazards

Propriétés

IUPAC Name |

N-[2-[[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]amino]ethyl]pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O3S/c1-14-12-18(24-15-5-7-16(28-2)8-6-15)25-19(23-14)21-10-11-22-29(26,27)17-4-3-9-20-13-17/h3-9,12-13,22H,10-11H2,1-2H3,(H2,21,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUTHUSUXYJLNDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NCCNS(=O)(=O)C2=CN=CC=C2)NC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-[(chloroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2464356.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2464358.png)

![4-((1H-imidazol-1-yl)methyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide](/img/structure/B2464359.png)

![N-[4-(Acetylamino)phenyl]-2-[(4-aminophenyl)thio]-propanamide](/img/structure/B2464365.png)

![ethyl 2-[[(E)-2-cyano-3-(5-phenylfuran-2-yl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2464370.png)

![1-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2464374.png)